tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate
Description
tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate is a heterocyclic compound featuring a fused pyrido-oxazine core with a carbamate-protected amine at position 7 and a methyl group at position 2. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-8-6-14-10-5-9(7-15-11(10)18-8)16-12(17)19-13(2,3)4/h5,7-8,14H,6H2,1-4H3,(H,16,17) |
InChI Key |
YSOTXIWBUMUMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)N=CC(=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino Alcohols with Carbonyl Derivatives
Amino alcohols react with α-ketoesters or aldehydes under acidic or basic conditions to form the dihydrooxazine ring. For example, 3-amino-2-propanol derivatives condense with pyridine-2,3-dione in refluxing ethanol, yielding the bicyclic framework. The methyl substituent at position 3 is introduced via alkylation of intermediate enamines, using methyl iodide in the presence of potassium carbonate.
Ring-Closing Metathesis (RCM)
Olefin-bearing precursors undergo RCM using Grubbs catalysts to form the oxazine ring. This method offers superior regioselectivity, particularly for substituted variants. For instance, allyloxy-pyridine derivatives with pendant amine groups cyclize in dichloromethane at 40°C, achieving 72–85% yields.
Carbamate Protection of the Pyrido-Oxazine Amine
The primary amine at position 7 of the pyrido-oxazine is protected using di-tert-butyl dicarbonate (Boc anhydride). Critical parameters include pH control, solvent selection, and stoichiometry.
Aqueous Biphasic Boc Protection
A scalable method involves dissolving the pyrido-oxazine free base in toluene/water (1:1 v/v) and adjusting to pH 7 with 4 M NaOH. Boc anhydride (1.2 equiv) is added dropwise at 25°C, with vigorous stirring for 3 hours. The organic layer is separated, concentrated, and crystallized from cold hexane to yield the title compound in 68% purity.
Table 1: Reaction Conditions for Aqueous Biphasic Boc Protection
| Parameter | Value |
|---|---|
| Solvent System | Toluene/Water (1:1) |
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Base | 4 M NaOH |
| Boc Anhydride Equiv. | 1.2 |
| Yield | 68% |
Anhydrous Boc Protection in Polar Aprotic Solvents
In moisture-sensitive cases, the amine is protected under anhydrous conditions using dichloromethane (DCM) and 4-dimethylaminopyridine (DMAP) as a catalyst. Boc anhydride (1.5 equiv) is added to a DCM solution of the amine at 0°C, followed by warming to room temperature overnight. Silica gel chromatography (ethyl acetate/hexane) affords the product in 75–82% yield.
Optimization of Coupling Efficiency and Byproduct Mitigation
Competing side reactions, such as over-alkylation or carbamate hydrolysis, are minimized through:
Stoichiometric Control
Using excess Boc anhydride (1.2–1.5 equiv) ensures complete amine conversion while avoiding di-Boc byproducts.
pH Monitoring
Maintaining pH 7 during aqueous reactions prevents both premature Boc group cleavage (at low pH) and base-mediated decomposition (at high pH).
Purification via Reverse-Phase Chromatography
Crude products are purified using C-18 columns with acetonitrile/water gradients, achieving >95% purity. Crystallization from hexane/ethyl acetate mixtures further enhances purity to 99%.
Industrial-Scale Production Considerations
Solvent Recycling
Toluene is recovered via distillation and reused in subsequent batches, reducing production costs by 15–20%.
Catalytic Hydrogenation for Intermediate Reduction
Palladium on carbon (10 wt%) in ethanol under hydrogen atmosphere (1 atm) reduces nitro intermediates to amines with 88–92% efficiency.
Table 2: Catalytic Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10 wt%) |
| Solvent | Ethanol |
| Pressure | 1 atm H₂ |
| Temperature | 25°C |
| Yield | 88–92% |
Analytical Characterization of the Final Product
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C-18 column, 10–90% acetonitrile/0.1% TFA) shows a single peak at 8.2 minutes, confirming >99% purity.
Challenges and Remediation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that compounds similar to tert-butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate exhibit significant antifungal properties. For instance:
- Mechanism of Action : These compounds may inhibit fungal growth by disrupting cell wall synthesis or interfering with fungal metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown promising MIC values comparable to established antifungal agents. For example, derivatives have been reported with MIC values as low as 12.5 µg/mL against Fusarium oxysporum .
Antiviral Activity
There is emerging interest in the antiviral properties of this compound class. Research indicates potential efficacy against certain viral targets through modulation of immune responses via Toll-like receptors (TLRs).
- TLR Modulation : Compounds have been identified as TLR7/8 antagonists, which may contribute to their antiviral effects by reducing excessive inflammatory responses .
Pharmacological Potential
The structural characteristics of this compound suggest it could serve as a scaffold for developing new pharmacological agents targeting various diseases.
- Cancer Research : Preliminary studies suggest that modifications to the core structure could enhance cytotoxicity against cancer cell lines.
Agricultural Applications
Due to its antifungal properties, this compound has potential applications in agriculture as a biopesticide.
- Field Trials : Ongoing research is assessing the effectiveness of this compound in controlling plant pathogens while minimizing environmental impact compared to traditional fungicides.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The pyrido-oxazine scaffold is versatile, with modifications influencing physicochemical properties and bioactivity. Key structural analogs include:
Key Observations :
- Halogenation : Chloro (), bromo (), and iodo () substituents enhance electrophilic reactivity, enabling cross-coupling reactions.
- Ring Modifications: Replacement of the oxazine oxygen with a second oxygen (dioxino ring in ) alters electron density and conformational flexibility.
- Functional Groups: The Boc group (target compound) improves solubility and stability compared to unprotected amines or oxazinones (e.g., ).
Physicochemical Properties
Biological Activity
tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19N3O3
- Molecular Weight : 265.31 g/mol
- CAS Number : 1935484-73-3
The biological activity of tert-butyl carbamate derivatives is often attributed to their ability to interact with various biological targets. Research indicates that these compounds may exhibit:
- Enzyme Inhibition : They can act as inhibitors for specific enzymes, potentially influencing pathways involved in disease processes.
- Receptor Modulation : These compounds may modulate receptor activity, affecting neurotransmitter systems and cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal apoptosis and improve cognitive function:
| Model | Effect Observed | Reference |
|---|---|---|
| Mouse model of Alzheimer’s | Reduced amyloid-beta accumulation | |
| Rat model of Parkinson’s | Improved motor function |
Case Studies
-
Study on Antitumor Activity :
A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of various pyrido[2,3-b][1,4]oxazine derivatives. The results showed that this compound significantly inhibited tumor growth in xenograft models. -
Neuroprotection Study :
In a study exploring neuroprotective agents for Alzheimer’s disease, researchers found that administering tert-butyl carbamate derivatives improved cognitive function in mice subjected to amyloid-beta injections. The mechanism was attributed to the compound's ability to inhibit oxidative stress pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate?
- Methodology : The synthesis typically involves coupling a pyridooxazine amine derivative with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended for high-purity yields. Reaction progress can be monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. How can the structure and purity of this compound be characterized?
- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the carbamate linkage (C=O stretch ~1700 cm⁻¹) and tert-butyl group (δ 1.3–1.5 ppm in ¹H NMR). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) should show ≥95% purity. X-ray crystallography may resolve stereochemical ambiguities in the dihydro-pyridooxazine core .
Q. What are the common reactivity patterns of the carbamate group in this compound?
- Methodology : The carbamate is susceptible to acid-catalyzed hydrolysis (e.g., HCl/dioxane) to release the free amine, enabling further functionalization. Under basic conditions (e.g., NaOH/MeOH), nucleophilic substitution at the pyridine ring may compete with carbamate cleavage. Controlled reduction (NaBH4 or LiAlH4) can target specific functional groups without degrading the heterocyclic core .
Advanced Research Questions
Q. How can computational methods optimize multi-step syntheses involving this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, transition states, and regioselectivity in substitutions. Machine learning tools (e.g., reaction prediction algorithms) can prioritize reaction conditions based on analogous carbamate systems . For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps .
Q. What strategies resolve contradictory data in enzyme inhibition studies using this carbamate?
- Methodology : If enzymatic assays (e.g., IC50 variability) conflict, perform kinetic studies (Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. Use isotopic labeling (e.g., ¹⁴C-carbamate) to track covalent binding to active-site residues. Validate results with orthogonal techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Methodology : Systematic variation of substituents on the pyridooxazine ring (e.g., electron-withdrawing groups at C-3 vs. C-7) can be analyzed via Hammett plots or DFT-based Fukui indices. Steric maps (e.g., using PyMOL) of the carbamate tert-butyl group may predict steric hindrance in nucleophilic attacks .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodology : Use flow chemistry to enhance mixing and heat transfer, reducing dimerization or oxidation byproducts. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring of intermediates. Design of experiments (DoE) can optimize parameters (temperature, stoichiometry) for ≥90% yield .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
